molecular formula C26H25NO4 B252909 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B252909
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: BGKKJQKJUWDJEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMBO-DTPA and is a derivative of the indole-3-acetic acid (IAA), a naturally occurring plant hormone.

Wirkmechanismus

The mechanism of action of DMBO-DTPA is not fully understood, but it is believed to involve the chelation of metal ions and the modulation of plant hormone levels. DMBO-DTPA has been shown to bind to metal ions such as copper, zinc, and iron, forming stable complexes that can be easily transported within the plant. DMBO-DTPA has also been shown to increase the levels of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, a plant hormone that regulates various physiological processes such as cell division and elongation.
Biochemical and Physiological Effects:
DMBO-DTPA has been shown to have various biochemical and physiological effects on plants and animals. In plants, DMBO-DTPA has been shown to enhance root growth, increase nutrient uptake, and improve the overall growth and yield of crops. In animals, DMBO-DTPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases. DMBO-DTPA has also been shown to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

DMBO-DTPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on DMBO-DTPA. One area of research is the investigation of its potential use as a diagnostic tool for cancer and other diseases. Another area of research is the development of new DMBO-DTPA derivatives with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of DMBO-DTPA and its potential applications in agriculture and environmental science.
Conclusion:
In conclusion, DMBO-DTPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMBO-DTPA in various fields.

Synthesemethoden

The synthesis of DMBO-DTPA involves the reaction of 2,5-dimethylbenzyl bromide with 3-methoxyphenylacetic acid, followed by the addition of 1,3-dihydro-2H-indol-2-one and diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

DMBO-DTPA has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, DMBO-DTPA has been shown to enhance the growth and yield of crops by promoting root growth and nutrient uptake. In medicine, DMBO-DTPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases. In environmental science, DMBO-DTPA has been studied for its ability to chelate heavy metals and remove them from contaminated soil and water.

Eigenschaften

Produktname

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C26H25NO4

Molekulargewicht

415.5 g/mol

IUPAC-Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-11-12-18(2)20(13-17)16-27-23-10-5-4-9-22(23)26(30,25(27)29)15-24(28)19-7-6-8-21(14-19)31-3/h4-14,30H,15-16H2,1-3H3

InChI-Schlüssel

BGKKJQKJUWDJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.